molecular formula C14H16N2O4 B1300250 Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate CAS No. 26502-58-9

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Cat. No. B1300250
CAS RN: 26502-58-9
M. Wt: 276.29 g/mol
InChI Key: LTNGQELIESBHOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 4-ethoxyphenyl derivative with a compound capable of generating the pyrazole ring . The exact method would depend on the specific reactants and conditions used.


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the ethoxy group could make the compound more reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate may serve as a precursor in the synthesis of compounds with potential anticancer activity. Its pyrazole core is often found in molecules that inhibit kinases, which are enzymes critical in the signaling pathways of cancer cells . By modifying this compound, researchers can develop new drugs that target specific kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety precautions. It’s important to refer to the relevant safety data sheet (SDS) for detailed information .

Future Directions

The study and application of pyrazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. This particular compound, with its ethoxyphenyl group, could be an interesting subject for future study .

properties

IUPAC Name

ethyl 1-(4-ethoxyphenyl)-4-hydroxypyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-19-11-7-5-10(6-8-11)16-9-12(17)13(15-16)14(18)20-4-2/h5-9,17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNGQELIESBHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352620
Record name ETHYL 1-(4-ETHOXYPHENYL)-4-HYDROXY-1H-PYRAZOLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

CAS RN

26502-58-9
Record name ETHYL 1-(4-ETHOXYPHENYL)-4-HYDROXY-1H-PYRAZOLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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